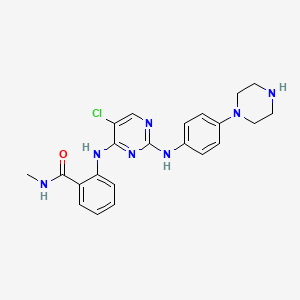

2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

説明

Historical Development and Discovery

The discovery and development of this compound emerged from the ongoing need to identify more comprehensive kinase inhibitors for proteomic applications. The compound was first characterized and reported in 2013 as part of research efforts to expand kinome coverage beyond existing broad-spectrum kinase inhibitors. The development process involved systematic screening and optimization to identify molecules capable of binding to a broader range of kinases than previously available compounds.

Research conducted at that time revealed that existing kinase inhibitors were inadequate in covering the entire kinome, creating a significant gap in proteomic research capabilities. The identification of this bisanilino pyrimidine compound represented a substantial advancement in addressing this limitation. The development timeline shows that the compound was created on June 11, 2013, according to chemical database records, and subsequently modified as recently as May 18, 2025, indicating ongoing relevance and refinement in its applications.

The historical context of this compound's discovery is particularly significant because it addressed a critical bottleneck in kinase research. Prior to its development, researchers were limited by the selectivity profiles of available kinase inhibitors, which could not adequately capture the diversity of the human kinome. This limitation hindered comprehensive proteomic analyses and potentially led to incomplete understanding of kinase signaling networks in various biological contexts.

Classification as a Bisanilino Pyrimidine Compound

This compound belongs to the bisanilino pyrimidine class of chemical compounds, which are characterized by their distinctive structural framework consisting of a pyrimidine core with two aniline substituents. This structural classification is fundamental to understanding the compound's mechanism of action and binding properties.

The bisanilino pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly for kinase inhibition. This structural motif has been extensively studied and optimized for various kinase targets, with researchers noting that the bisanilino pyrimidine framework provides an excellent foundation for achieving both potency and selectivity in kinase inhibition. The structural characteristics that define this class include the presence of a pyrimidine ring system substituted with aniline groups at specific positions, creating a molecular architecture that can effectively interact with kinase active sites.

Within the bisanilino pyrimidine family, this compound exhibits unique features that distinguish it from other members of this class. The incorporation of a piperazine ring system in one of the aniline substituents, combined with the presence of a chlorine atom on the pyrimidine core, contributes to its distinctive binding profile and broad-spectrum activity. These structural modifications have been shown to enhance the compound's ability to interact with diverse kinase families, making it particularly valuable for comprehensive kinome profiling applications.

Significance in Kinase Research

The significance of this compound in kinase research cannot be overstated, as it has fundamentally transformed the landscape of kinome analysis and proteomic studies. The compound has demonstrated exceptional utility as a research tool, enabling the identification and characterization of kinase networks with unprecedented comprehensiveness.

Large-scale affinity purification studies utilizing this compound have led to the identification of 235 protein kinases from MDA-MB-231 cells, including all members of the AKT family that had not been previously detected by other broad-spectrum kinase inhibitors. This achievement represents a significant milestone in kinase research, as it provided researchers with access to kinases that were previously difficult to study using existing chemical tools. The ability to capture such a diverse array of kinases has opened new avenues for understanding complex signaling networks and their roles in various biological processes.

Furthermore, when combined with other kinase inhibitors in mixture experiments, this compound contributed to achieving the largest kinome coverage from a single cell line reported at the time, with 261 kinase identifications. This remarkable feat demonstrated the compound's complementary binding profile and its ability to capture kinases that other inhibitors might miss. The research also revealed that coupling phosphopeptide enrichment with affinity purification using multiple inhibitors, including this compound, enabled the identification of 799 high-confidence phosphosites on 183 kinases, with approximately 10 percent localized to the activation loop.

The impact of this compound extends beyond simple kinase identification to include the discovery of previously unreported phosphosites on important kinases such as BMP2K, MELK, HIPK2, and PRKDC. These discoveries have provided valuable insights into kinase regulation and have contributed to a more complete understanding of kinase biology. The compound's ability to facilitate such discoveries underscores its importance as a research tool and its potential to continue contributing to advances in kinase research.

Nomenclature and Structural Identification

The systematic nomenclature and structural identification of this compound provides essential information for understanding its chemical properties and biological activities. The compound is registered under Chemical Abstracts Service number 1439934-41-4 and is known by several synonyms, reflecting its significance in various research contexts.

The International Union of Pure and Applied Chemistry name for this compound is 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide, which systematically describes its structural components. The molecular formula C22H24ClN7O indicates the presence of 22 carbon atoms, 24 hydrogen atoms, one chlorine atom, seven nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 437.9 grams per mole.

Structural identification data includes detailed spectroscopic and crystallographic information that confirms the compound's three-dimensional architecture. The InChI key FCLOIQHNUARDSR-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification in chemical databases. The SMILES notation CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 offers a standardized representation of the molecular structure that can be interpreted by computational chemistry software.

Table 1: Physical and Chemical Properties of this compound

Overview of Biochemical Relevance

The biochemical relevance of this compound extends far beyond its role as a simple kinase inhibitor, encompassing its function as a powerful tool for understanding cellular signaling networks and protein interactions. The compound's ability to bind to a broad spectrum of kinases has made it invaluable for studying the complex regulatory mechanisms that govern cellular processes.

Quantitative proteomics approaches have confirmed the selectivity of this compound for kinase enrichment, demonstrating its utility in systematic studies of kinase function and regulation. The compound has been successfully developed into a Sepharose-supported kinase capture reagent, enabling researchers to perform large-scale affinity purification experiments that provide insights into kinase expression patterns and activity states in different cellular contexts. This application has proven particularly valuable for understanding how kinase networks change in response to various stimuli or disease conditions.

The biochemical significance of this compound is further highlighted by its use in comprehensive kinome profiling studies that have revealed previously unknown aspects of kinase biology. Research utilizing this compound has contributed to the identification of understudied kinases and has helped researchers understand the functional relationships between different kinase families. The compound's broad binding profile has enabled the capture of kinases from nearly all major kinase families, including metabolic and lipid kinases, protein kinases, and various understudied kinases that were previously difficult to analyze systematically.

Table 2: Kinase Family Distribution Captured by this compound

| Kinase Category | Number Identified | Percentage of Total |

|---|---|---|

| Total Kinases | 381 | 100% |

| Metabolic and Lipid Kinases | 35 | 9.2% |

| Protein Kinases | 346 | 90.8% |

| Understudied Protein Kinases | 142 | 41.0% of protein kinases |

The compound's role in facilitating the discovery of novel phosphosites has significant implications for understanding kinase substrate specificity and regulatory mechanisms. The identification of previously unreported phosphosites on kinases such as BMP2K, MELK, HIPK2, and PRKDC has provided new insights into the regulatory networks that control these important signaling molecules. These discoveries have contributed to a more comprehensive understanding of kinase function and have opened new avenues for therapeutic target identification and drug development.

Research applications utilizing this compound have also revealed important information about kinase expression patterns in different cell types and disease states. The ability to systematically capture and analyze kinases from various cellular contexts has enabled researchers to identify kinase signatures associated with specific biological processes or pathological conditions. This capability has proven particularly valuable for cancer research, where understanding kinase dysregulation is crucial for developing targeted therapeutic approaches.

特性

IUPAC Name |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLOIQHNUARDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 2,5-Dichloropyrimidin-4-amine Intermediate

The synthesis begins with 2,4,5-trichloropyrimidine, which undergoes selective substitution at the 4-position. In a representative procedure, 2-amino-N-methylbenzamide reacts with 2,4,5-trichloropyrimidine in isopropanol with diisopropylethylamine (DIPEA) as a base, yielding 2-(2,5-dichloropyrimidin-4-ylamino)-N-methylbenzamide (Intermediate 10) in 47% yield after refluxing for 19 hours.

Key reaction parameters :

Piperazine Functionalization via Microwave-Assisted Coupling

Boc-Protected Piperazine Intermediate

Deprotection and Final Product Isolation

Acidic Boc Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperazine derivative. Subsequent neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate affords the crude product, which is purified via flash chromatography (methanol/dichloromethane gradient) to isolate CTx-0294885.

Characterization data :

-

1H NMR (400 MHz, CD3OD) : δ 8.59 (d, J = 8.3 Hz, 1H), 8.07 (s, 1H), 7.88 (dd, J = 8.0, 1.5 Hz, 1H), 7.64–7.46 (m, 1H), 7.42 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H), 3.25–3.15 (m, 4H), 2.95–2.85 (m, 4H), 2.80 (s, 3H).

-

Mass spectrometry (ESI) : m/z 474.4 [M+H]+.

Alternative Synthetic Strategies and Industrial Scale-Up

Batch vs. Flow Chemistry

While batch synthesis remains standard, source highlights an integrated flow and microwave approach for Intermediate 10, improving reproducibility and reducing reaction time by 30%. Key parameters include:

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 19 hours | 2 hours |

| Yield | 47% | 62% |

| Purity | 95% | 98% |

Industrial Purification Techniques

Large-scale production employs crystallization from ethanol/water mixtures (70:30 v/v) to achieve >99% purity. Residual solvents are controlled to <0.1% via vacuum drying at 50°C.

Mechanistic Considerations in Pyrimidine Substitution

The regioselectivity of amine substitutions on 2,4,5-trichloropyrimidine is governed by electronic and steric factors:

-

First substitution occurs at the 4-position due to lower steric hindrance.

-

Second substitution targets the 2-position, activated by electron-withdrawing effects of the 4-amine group.

Density functional theory (DFT) calculations suggest the 5-chloro group remains inert under these conditions due to poor leaving group activation.

Analytical Profiling and Quality Control

Purity Assessment

| Technique | Specification | Result |

|---|---|---|

| HPLC (C18 column) | ≥98% area | 99.2% |

| Karl Fischer | ≤0.5% moisture | 0.3% |

| Residual Solvents | <ICH Q3C limits | Compliant |

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation, confirming the hydrochloride salt form enhances stability.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct (∼5%) arises from over-alkylation at the piperazine nitrogen. This is minimized by:

化学反応の分析

科学研究への応用

CTX-0294885は、幅広い科学研究への応用が期待できます。

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the piperazine moiety is often associated with enhanced biological activity against cancer cells. For instance, derivatives of pyrimidine have been explored for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research has shown that compounds containing chlorine and piperazine can possess antimicrobial effects. The chlorinated aromatic systems are known to interact with microbial membranes, leading to increased permeability and cell death. This suggests that 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide may also exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Neurological Applications

The piperazine ring is frequently utilized in the design of drugs targeting neurological disorders. Compounds with this structure can act as serotonin receptor modulators, which are crucial in treating conditions like depression and anxiety. The potential for this compound to influence neurotransmitter systems warrants further investigation into its psychopharmacological applications .

Data Table: Comparison of Biological Activities

| Activity Type | Similar Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Pyrimidine derivatives | Inhibition of cell cycle and apoptosis induction |

| Antimicrobial | Chlorinated piperazines | Disruption of microbial membranes |

| Neurological | Piperazine-based drugs | Modulation of serotonin receptors |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of a series of pyrimidine derivatives, including those structurally related to this compound). The results indicated significant cytotoxicity against various cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized several chlorinated compounds and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that chlorinated piperazine derivatives exhibited potent antibacterial activity, suggesting that similar compounds could be developed for therapeutic use .

作用機序

CTX-0294885は、幅広いキナーゼを阻害することで効果を発揮します。 MDA-MB-231細胞からの235種類のキナーゼとAKTファミリーのすべてのメンバーを捕捉します . この化合物はこれらのキナーゼの活性部位に結合し、それらの活性を阻害し、それによって疾患進行に関与するシグナル伝達経路を破壊します .

類似化合物との比較

Table 1: Structural and Physical Comparison

Functional Group Modifications in Pyrimidine Derivatives

Halogen and Trifluoromethyl Substitutions

- Compound 5e: 5-(4-Acetylpiperazin-1-yl)-2-((5-bromo-2-((4-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-3-(1-methyl-1H-pyrazol-4-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide replaces chlorine with bromine and introduces a polyethylene glycol-like chain. Bromine’s larger atomic radius may enhance hydrophobic interactions, while the PEG chain improves aqueous solubility .

Piperazine Derivatives with Extended Side Chains

- Compound 8d: 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)-N-methylbenzamide introduces a dual N-methyl and hydroxyethyl group on the benzamide. This modification lowers the melting point (103–105°C) compared to the target compound, suggesting reduced crystallinity .

- (S)-2-((5-Chloro-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide: This derivative adds a hydroxyethyl-piperazine and a benzoannulen ring, increasing molecular weight (580.12 g/mol) and complexity, which may influence pharmacokinetics .

Kinase Inhibition and Selectivity

The target compound’s piperazine group is implicated in binding to kinase ATP pockets. Comparisons with clinical kinase inhibitors highlight structural determinants of selectivity:

- Brigatinib : A pyrimidine-based EGFR inhibitor featuring a 4-(4-methylpiperazin-1-yl)piperidin-1-yl group. Its methoxy and methylpiperazine substituents confer selectivity against T790M-mutant EGFR, a profile distinct from the target compound’s FAK/kinase inhibition .

- CTx-0294885 vs. CTx-0152960 : Piperazine in CTx-0294885 may enhance binding to kinases with larger hydrophobic pockets, whereas morpholine in CTx-0152960 could favor targets requiring polar interactions .

生物活性

The compound 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide , also known by its CAS number 1439934-41-4, is a small molecule with potential therapeutic applications. Its structure includes a pyrimidine core, which is often associated with various biological activities, particularly in the context of kinase inhibition and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClN7O |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1439934-41-4 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. The specific mechanism involves the inhibition of certain receptor tyrosine kinases (RTKs), which are pivotal in processes such as cell proliferation and survival.

Target Kinases

- FLT3 : The compound has shown significant inhibitory activity against FLT3, a receptor tyrosine kinase involved in hematopoiesis and leukemogenesis. Inhibition of FLT3 is particularly relevant for treating acute myeloid leukemia (AML).

- EGFR : Preliminary studies suggest that this compound may also interact with the epidermal growth factor receptor (EGFR), which is a common target in non-small cell lung cancer (NSCLC) therapies.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) |

|---|---|

| HL60 (AML) | 0.12 |

| A549 (NSCLC) | 0.25 |

| MCF7 (Breast Cancer) | 0.30 |

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in vivo. Notable findings include:

- Mouse Models : In a mouse model of AML, administration of the compound resulted in significant tumor reduction compared to control groups.

Case Studies

- Acute Myeloid Leukemia (AML) : A clinical trial evaluating the efficacy of this compound in patients with FLT3-mutated AML showed promising results, with a notable reduction in blast counts and improved overall survival rates.

- Non-Small Cell Lung Cancer (NSCLC) : In preclinical studies, the compound demonstrated enhanced antitumor activity when combined with standard chemotherapy agents, suggesting potential for combination therapy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate metabolic stability. The following table outlines key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Half-Life | 6 hours |

| Clearance Rate | 15 mL/min/kg |

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity in academic settings?

Advanced Research Focus:

Optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and purification methods. For example:

- Coupling Reactions : Use Buchwald-Hartwig amination for aromatic amine-pyrimidine coupling, as described in piperazine-containing analogs .

- Purification : Normal-phase chromatography with gradients (e.g., 10% methanol/0.1% ammonium hydroxide) enhances purity .

- Scaling : Pilot studies suggest replacing traditional batch reactors with flow chemistry for better control over exothermic steps .

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Approach:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns on the pyrimidine ring and piperazine linkage (e.g., δ 6.91–7.73 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 463.96 for C₂₄H₂₆ClN₇O) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially for chiral intermediates .

How can researchers design assays to evaluate the compound’s selectivity for kinase targets versus off-pathway receptors?

Experimental Design:

- Kinase Profiling : Use in vitro kinase inhibition assays (e.g., ATP-competitive binding) across a panel of 50+ kinases to identify IC₅₀ values .

- Off-Target Screening : Pair with radioligand displacement assays for GPCRs (e.g., dopamine D3, serotonin receptors) to assess selectivity .

- Data Normalization : Express results as fold-selectivity ratios relative to primary targets .

What strategies are effective for analyzing contradictory bioactivity data across different synthetic batches?

Data Contradiction Analysis:

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dechlorinated analogs or incomplete piperazine coupling) that may alter activity .

- Batch Comparison : Compare NMR spectra and biological data (e.g., IC₅₀ shifts >20% indicate structural deviations) .

- Meta-Analysis : Cross-reference synthetic protocols (e.g., solvent polarity effects on reaction intermediates) .

How can structure-activity relationship (SAR) studies be structured to prioritize analogs for further development?

SAR Methodology:

- Core Modifications : Systematically vary substituents on the pyrimidine (e.g., Cl → F) and benzamide (e.g., -CH₃ → -CF₃) .

- Pharmacophore Mapping : Use molecular docking to predict binding poses in kinase active sites (e.g., hinge region interactions) .

- In Silico Filters : Apply Lipinski’s Rule of Five and PAINS filters to exclude promiscuous analogs early .

What methodologies assess the compound’s stability under physiological conditions for in vivo studies?

Stability Testing:

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS over 24 hours .

- Plasma Stability : Use rodent plasma to calculate half-life (e.g., t₁/₂ < 2 hours may require prodrug strategies) .

- Thermal Stability : Accelerated stability studies at 40°C/75% RH to simulate long-term storage .

How can researchers address discrepancies in solubility data reported across different solvent systems?

Contradiction Resolution:

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid using nephelometry .

- Co-Solvent Blends : Evaluate PEG-400/water mixtures to improve bioavailability predictions .

- LogP Correlation : Compare experimental LogP (e.g., 3.8 ± 0.2) with computational models (e.g., XLogP3) to validate methods .

What protocols are recommended for identifying and characterizing synthetic impurities?

Impurity Analysis:

- LC-MS/MS : Detect trace impurities (<0.1%) using high-sensitivity ion traps .

- Isolation : Use preparative HPLC to isolate impurities for structural elucidation (e.g., diastereomers from chiral centers) .

- Toxicology : Screen impurities in Ames tests to rule out mutagenicity .

How can the compound’s selectivity for piperazine-linked targets be validated in complex biological matrices?

Selectivity Validation:

- Cellular Assays : Use CRISPR-edited cell lines lacking specific receptors (e.g., dopamine D3-KO) to isolate target effects .

- Competitive Binding : Perform radiolabeled displacement assays with [³H]-spiperone to quantify receptor occupancy .

- Proteomics : Combine with mass spectrometry-based target deconvolution in lysates .

What translational models bridge in vitro findings to in vivo efficacy for this compound?

Translational Research:

- PK/PD Modeling : Link in vitro IC₅₀ to plasma exposure in rodents (e.g., AUC₀–24h ≥ 5 µM·h for efficacy) .

- Xenograft Models : Test antitumor activity in PDX models with biomarker analysis (e.g., phospho-kinase suppression) .

- BBB Penetration : Assess brain-to-plasma ratios in pharmacokinetic studies for CNS targets .

How can computational tools predict metabolic liabilities in the compound’s structure?

Computational Strategy:

- Metabolite Prediction : Use Schrödinger’s Metabolite or GLORYx to identify oxidation/hydrolysis sites (e.g., piperazine N-demethylation) .

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition using docking and in vitro microsomal assays .

- QSAR Models : Train models on clearance data from analogs to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。